Ranimycin

Description

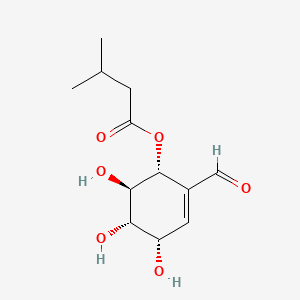

Structure

3D Structure

Properties

IUPAC Name |

[(1R,4S,5S,6R)-2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-6(2)3-9(15)18-12-7(5-13)4-8(14)10(16)11(12)17/h4-6,8,10-12,14,16-17H,3H2,1-2H3/t8-,10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWICEWYFOOYNG-OHBODLIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(C=C1C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@H](C=C1C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891400 | |

| Record name | Ranimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11056-09-0 | |

| Record name | Ranimycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery and Isolation of Ranimycin

Historical Context of Ranimycin Discovery

This compound was first reported in 1976 as a group of secondary metabolites produced by the bacterium Streptomyces lincolnensis. The discovery was the result of investigations into the biosynthesis of another well-known antibiotic produced by the same organism, lincomycin. Researchers observed that when S. lincolnensis was cultivated in a sulfur-depleted culture medium, it ceased to produce lincomycin and instead synthesized a new complex of antibiotic substances nih.govscispace.com. This complex was named Rancinamycins, which are now understood to be synonymous with this compound. The initial reports identified four primary components: Rancinamycin I, II, III, and IV nih.govscispace.com. Subsequent structural studies focused on elucidating the chemical makeup of these novel compounds, revealing their unique molecular architecture nih.gov.

Microbial Source and Cultivation Strategies for this compound Production

The production of this compound is intrinsically linked to a specific strain of actinomycete bacteria and carefully controlled fermentation conditions.

The bacterium responsible for synthesizing this compound is Streptomyces lincolnensis nih.govscispace.com. This species, belonging to the genus Streptomyces, is a well-documented producer of various bioactive compounds, most notably the antibiotic lincomycin. The discovery of this compound production by this organism highlighted its metabolic plasticity and the influence of nutrient availability on the biosynthesis of secondary metabolites. The specific strain used in the initial discovery was not detailed in the available literature.

The key factor in inducing the production of this compound by S. lincolnensis is the manipulation of the fermentation medium, specifically the depletion of sulfur.

A critical finding was that the production of the this compound complex is initiated when Streptomyces lincolnensis is cultured in a medium deficient in sulfur nih.govscispace.com. This strategic nutrient limitation shifts the bacterium's metabolic pathways away from the synthesis of sulfur-containing compounds like lincomycin and towards the production of the this compound complex. While the precise composition of the optimal sulfur-depleted medium used in the original studies is not extensively detailed in the readily available literature, it is understood that the absence of sulfur-containing salts and amino acids is paramount.

General fermentation parameters for Streptomyces species typically involve controlling factors such as pH, temperature, aeration, and agitation to ensure optimal growth and metabolite production. For instance, studies on lincomycin production by S. lincolnensis have explored optimal conditions including temperatures around 28-30°C and a pH range of 6.5-7.5. It is plausible that similar conditions, with the crucial exception of sulfur content in the medium, are applicable for this compound production.

Table 1: General Fermentation Parameters for Streptomyces Species

| Parameter | Typical Range |

| Temperature | 25-35°C |

| pH | 6.0-8.0 |

| Aeration | Maintained through agitation and sterile air flow |

| Agitation | 150-250 rpm in shake flasks |

| Incubation Time | Several days to weeks |

Note: This table represents general conditions for Streptomyces fermentation and not specifically optimized parameters for this compound production.

Chromatographic and Extraction Methodologies for Initial Isolation

The initial isolation of the this compound complex from the fermentation broth involved a series of extraction and chromatographic steps to separate the constituent compounds.

Following the fermentation of Streptomyces lincolnensis in a sulfur-depleted medium, the first step in isolating this compound typically involves the extraction of the active compounds from the culture broth. Common methods for extracting secondary metabolites from microbial cultures include solvent extraction. The choice of solvent is critical and depends on the polarity and solubility of the target compounds. For antibiotics produced by Streptomyces, solvents such as ethyl acetate, butanol, or chloroform are frequently employed.

After the initial extraction, the resulting crude extract contains a mixture of the this compound components (I, II, III, and IV) along with other metabolic byproducts. To separate these closely related compounds, chromatographic techniques are essential. The original studies in 1976 reported the use of various chromatographic systems to resolve the this compound complex into its individual components nih.gov. While the specific details of the stationary and mobile phases used in the initial column chromatography are not fully available in the reviewed literature, it is standard practice to use techniques such as silica gel chromatography or reversed-phase chromatography.

Further purification and analysis often involve thin-layer chromatography (TLC) and, in modern contexts, high-performance liquid chromatography (HPLC). These methods allow for the separation and quantification of the individual this compound compounds based on their differential affinities for the stationary and mobile phases.

Table 2: Overview of this compound Components

| Compound | Status |

| This compound (Rancinamycin) I | Major Component |

| This compound (Rancinamycin) II | Major Component |

| This compound (Rancinamycin) III | Minor Component |

| This compound (Rancinamycin) IV | Minor Component |

Biosynthesis of Ranimycin

Proposed Biosynthetic Pathway of Ranimycin

The biosynthesis of this compound is hypothesized to commence from simple amino acid precursors, which undergo a series of enzymatic modifications to construct the characteristic azoxy-functionalized scaffold. Drawing parallels with the valanimycin pathway, the biosynthesis of this compound likely involves the convergence of two distinct metabolic routes, one originating from L-valine and the other from L-serine. The isobutyl moiety of this compound is putatively derived from L-valine, while the C3-N2O2 core is thought to originate from L-serine.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

While a specific biosynthetic gene cluster (BGC) for this compound has not yet been reported, its existence is strongly predicted based on the established principles of natural product biosynthesis in microorganisms. It is anticipated that the this compound BGC would be organized as a contiguous set of genes encoding all the necessary enzymes for its production. By analogy to the valanimycin (vlm) gene cluster found in Streptomyces viridifaciens, the putative this compound (ran) BGC is expected to contain genes for a suite of enzymes including an amino acid decarboxylase, a monooxygenase system, a seryl-tRNA synthetase, and enzymes responsible for the crucial N-N bond and azoxy group formation.

Table 1: Proposed Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions (Based on the Valanimycin BGC)

| Proposed Gene | Putative Enzyme | Proposed Function in this compound Biosynthesis |

| ranD | Amino acid decarboxylase | Decarboxylation of L-valine to isobutylamine |

| ranH/ranR | Two-component flavin monooxygenase | Oxidation of isobutylamine to isobutylhydroxylamine |

| ranL | Seryl-tRNA synthetase | Provision of seryl-tRNA for the pathway |

| ranA | Acyl-CoA synthetase-like protein | Transfer of the seryl moiety from seryl-tRNA |

| ranO | Membrane protein | N-N bond formation |

| ranB | Non-heme diiron enzyme | Oxidation of the N-N bond to form the azoxy group |

| ranJ | Kinase | Phosphorylation of an intermediate |

| ranK | Lyase | Elimination of phosphate (B84403) to form the final backbone |

| ranE/ranI | Regulatory proteins | Regulation of BGC expression |

| ranF | Resistance protein | Self-resistance to this compound |

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

The proposed enzymatic cascade for this compound biosynthesis, modeled after the valanimycin pathway, involves several key transformations:

Initiation with L-valine: The pathway is proposed to be initiated by the decarboxylation of L-valine to isobutylamine, a reaction catalyzed by a putative amino acid decarboxylase (ranD).

Hydroxylation: Subsequently, a two-component flavin monooxygenase system (ranH/ranR) is thought to catalyze the oxidation of isobutylamine to form the key intermediate, isobutylhydroxylamine.

Incorporation of the Serine-derived Moiety: In a crucial step, a specialized seryl-tRNA synthetase (ranL) provides seryl-tRNA. The seryl moiety is then transferred to isobutylhydroxylamine by an acyl-CoA synthetase-like enzyme (ranA), yielding O-seryl-isobutylhydroxylamine.

N-N Bond Formation: The formation of the nitrogen-nitrogen bond, a hallmark of azoxy compounds, is proposed to be catalyzed by a membrane protein (ranO), possibly in conjunction with other enzymes, to produce a hydrazine intermediate.

Azoxy Group Formation: The final and defining step is the oxidation of the hydrazine intermediate to form the characteristic azoxy group. This transformation is likely carried out by a non-heme diiron enzyme (ranB).

Tailoring Steps: The pathway is likely concluded with tailoring steps catalyzed by a kinase (ranJ) and a lyase (ranK) to yield the final this compound structure.

Table 2: Key Proposed Intermediates in this compound Biosynthesis

| Intermediate | Precursor | Enzyme(s) |

| Isobutylamine | L-Valine | ranD |

| Isobutylhydroxylamine | Isobutylamine | ranH/ranR |

| O-Seryl-isobutylhydroxylamine | Isobutylhydroxylamine, L-Serine | ranL, ranA |

| Hydrazine intermediate | O-Seryl-isobutylhydroxylamine | ranO |

| This compound precursor | Hydrazine intermediate | ranB |

| This compound | This compound precursor | ranJ, ranK |

Genetic Engineering Approaches for Enhanced this compound Production or Pathway Elucidation

Genetic engineering presents a powerful toolkit for enhancing the production of this compound and for formally elucidating its biosynthetic pathway. Overexpression of positive regulatory genes within the ran cluster, or deletion of negative regulators, could lead to increased titers of the compound. Furthermore, heterologous expression of the entire ran BGC in a genetically tractable host organism would not only confirm the identity of the cluster but could also provide a more efficient production platform. Gene knockout studies, targeting each of the putative biosynthetic genes, would be instrumental in confirming their specific roles in the pathway.

Combinatorial Biosynthesis for Novel this compound Analogues

The modular nature of the proposed this compound biosynthetic pathway offers exciting opportunities for the generation of novel analogues through combinatorial biosynthesis. By swapping or modifying genes from other biosynthetic pathways, it may be possible to create new this compound derivatives with altered biological activities. For instance, the introduction of different amino acid decarboxylases could lead to the incorporation of alternative starter units, resulting in analogues with modified alkyl side chains. Similarly, engineering the tailoring enzymes could generate derivatives with altered functional groups, potentially leading to compounds with improved potency or novel pharmacological properties.

Molecular Mechanism of Action of Ranimycin

Elucidation of Ranimycin's Primary Biological Target(s)

Information specifically detailing the primary biological target(s) of this compound is not extensively available in the provided search results. However, this compound is listed among compounds categorized as protein synthesis inhibitors. wikipedia.orgbiosynth.com Other antibiotics in this category are known to target bacterial ribosomes. wikipedia.orgbiosynth.comnih.gov

Interaction with Ribosomal Components and Protein Synthesis Inhibition

While this compound is classified as a protein synthesis inhibitor wikipedia.orgbiosynth.com, the precise details of its interaction with specific ribosomal components have not been found in the provided information. Antibiotics that inhibit protein synthesis commonly target either the 30S or 50S ribosomal subunits, interfering with various stages of translation such as initiation, elongation, or termination. wikipedia.orgnih.gov Repromicin and Rosaramicin butyrate (B1204436), listed alongside this compound in some contexts, are described as inhibiting bacterial protein synthesis by binding to the bacterial ribosome, with Rosaramicin butyrate specifically binding to the 50S subunit. biosynth.combiosynth.com This association might suggest a similar ribosomal target for this compound, but direct evidence is not present in the provided results.

Cellular and Subcellular Effects of this compound Exposure

Specific details on the cellular and subcellular effects resulting from this compound exposure are not provided in the search results. Studies on other antibiotics often investigate effects on cell growth, morphology, and the accumulation of aberrant proteins or nucleic acids, but such findings specific to this compound were not located.

High-Throughput Screening for Target Identification

Information regarding the use of high-throughput screening specifically for identifying the target of this compound is not available in the provided search results. High-throughput screening is a common method in drug discovery to rapidly test large libraries of compounds against a specific biological target or to identify compounds with a desired cellular effect, which can then lead to target identification. labmanager.combmglabtech.comnih.gov However, no such studies were found to be reported for this compound within the given context.

Biochemical and Biophysical Characterization of Target-Ranimycin Interactions

Detailed biochemical and biophysical characterization studies specifically examining the interaction between this compound and its biological target were not found in the provided search results. These types of studies, utilizing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR), are typically employed to quantify binding affinity, kinetics, and structural aspects of the interaction between a compound and its target protein or nucleic acid. creative-biostructure.comtechnion.ac.ilreadcrystalbio.comnih.govsci-hub.se The absence of such data in the search results means that specific details on the binding characteristics of this compound are not available here.

Preclinical Efficacy Studies of Ranimycin

In Vitro Antimicrobial Activity Spectrum

Comprehensive data on the in vitro activity of Ranimycin, which is crucial for determining its potential as an antibacterial agent, is not publicly accessible.

Specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against various bacterial strains have not been published in the accessible scientific literature. These values are fundamental in assessing the potency of an antimicrobial agent.

While this compound is classified as a lincosamide, a class of antibiotics typically effective against Gram-positive bacteria, specific data detailing its spectrum of activity against both Gram-positive and Gram-negative bacteria are not available.

Detailed studies outlining the efficacy of this compound against specific pathogenic strains in cell culture models, which would provide insight into its therapeutic potential, have not been publicly reported.

In Vivo Animal Model Studies for Therapeutic Efficacy

Information regarding the evaluation of this compound's therapeutic efficacy in animal models is not available in the public domain.

There are no publicly accessible reports on the assessment of this compound's efficacy in murine infection models. Such studies are critical for understanding the compound's behavior and effectiveness in a living organism.

Similarly, there is no available data from studies comparing the efficacy of this compound in other relevant animal models.

Pharmacodynamic Biomarkers in Preclinical Animal Studies

No information could be found regarding the investigation or identification of pharmacodynamic biomarkers for this compound in preclinical animal models.

Assessment of Selectivity in Preclinical Models

There is no available data detailing the assessment of this compound's selectivity in preclinical studies.

A thorough review of scientific databases and research publications did not reveal any studies matching the query for "this compound." It is possible that "this compound" is a novel compound with research that has not yet been published, or that the name may be a less common identifier or potentially contain a typographical error.

Structure Activity Relationships Sar and Analogue Development of Ranimycin

Identification of Key Structural Motifs for Biological Activity

Specific research identifying the key structural motifs within the Ranimycin molecule that are essential for its biological activity was not found in the conducted searches. For lincosamide antibiotics in general, the core structure, consisting of the northern aminooctose and the southern cyclic amino acid linked by an amide bond, is understood to be crucial for their interaction with the bacterial ribosome and subsequent antimicrobial effect harvard.eduharvard.edunih.gov. The stereochemistry at various chiral centers within both moieties is also known to play a significant role in maintaining biological activity in lincosamides nih.gov. However, without specific studies on this compound, the precise contribution of each functional group and stereochemical feature to its unique activity profile remains to be fully elucidated from the available information.

Rational Design and Synthesis of this compound Analogues

Information detailing the rational design and synthesis of specific this compound analogues was not found in the conducted literature searches. Analogue synthesis in medicinal chemistry typically involves targeted modifications of a lead compound's structure to improve its potency, spectrum, pharmacokinetic properties, or reduce toxicity nih.govsioc-journal.cn. For lincosamides, synthetic efforts have focused on modifying both the northern and southern portions of the molecule harvard.eduharvard.edu. Rational design is often guided by existing SAR data and structural information about the antibiotic's target interaction harvard.eduharvard.edu. The absence of published studies on this compound analogue synthesis limits the ability to discuss specific design strategies or synthetic routes applied to this particular compound.

Impact of Structural Modifications on Antimicrobial Potency

No specific data tables or detailed research findings on how structural modifications to this compound impact its antimicrobial potency were available in the conducted searches. In the broader context of lincosamides, modifications to the sugar moiety or the proline derivative have been shown to influence antibacterial activity against various strains, including resistant bacteria harvard.eduharvard.edunih.gov. For example, certain substitutions on the proline moiety of clindamycin (B1669177) analogues have demonstrated altered activity harvard.edu. However, without specific studies on this compound analogues, a discussion on the quantitative impact of structural changes on its minimum inhibitory concentrations (MICs) or spectrum of activity cannot be provided.

Mechanisms of Resistance to Ranimycin

Molecular Mechanisms of Bacterial Resistance to Ranimycin

Detailed molecular mechanisms by which bacteria develop resistance specifically to this compound are not comprehensively described in the provided search results. General mechanisms of antibiotic resistance at the molecular level include target modification, enzymatic inactivation, efflux pump systems, and altered permeability barriers. youtube.comreactgroup.orgmdpi.comnih.gov

Target Modification (e.g., Ribosomal Mutations)

Antibiotic resistance can arise through modifications of the bacterial target site that the antibiotic binds to. For antibiotics that target ribosomes, such as some protein synthesis inhibitors, mutations in ribosomal RNA or ribosomal proteins can reduce the antibiotic's binding affinity or interfere with its action. youtube.comreactgroup.orgmdpi.comnih.govnih.gov While some antibiotics are known to target bacterial protein synthesis by binding to ribosomal subunits biosynth.comhealthcare-in-europe.com, specific ribosomal mutations conferring resistance to this compound are not detailed in the search results.

Efflux Pump Systems and Reduced Intracellular Accumulation

Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, reducing their intracellular concentration below inhibitory levels. youtube.combristol.ac.ukreactgroup.orgmdpi.commicrobialcell.comfrontiersin.orgmdpi.comnih.govnih.govnih.gov Overexpression or increased activity of efflux pumps can lead to antibiotic resistance. mdpi.comfrontiersin.org While efflux pumps are a significant mechanism of multidrug resistance in both Gram-positive and Gram-negative bacteria mdpi.comfrontiersin.orgnih.gov, specific efflux systems known to transport this compound were not identified in the search results. This compound was listed in contexts discussing reduced intracellular accumulation as a resistance mechanism, but without specific data. googleapis.com

Altered Permeability Barriers

Changes in the permeability of the bacterial cell envelope can restrict the entry of antibiotics into the cell. youtube.combristol.ac.ukmdpi.comreactgroup.orgdovepress.commdpi.comnih.govnih.gov In Gram-negative bacteria, the outer membrane acts as a barrier, and alterations in porin channels (which regulate the passage of hydrophilic molecules) can reduce antibiotic uptake. bristol.ac.ukmdpi.comdovepress.com Reduced permeability, often in combination with efflux pumps, can contribute to resistance. bristol.ac.ukdovepress.com Although altered permeability is a known resistance mechanism mdpi.comnih.gov, specific alterations in bacterial permeability barriers conferring resistance to this compound are not detailed in the search results. This compound was mentioned in lists related to discussions of altered permeability barriers. googleapis.com

Genetic Basis of this compound Resistance Development

The development of antibiotic resistance has a genetic basis, involving the acquisition of resistance genes and their dissemination through mobile genetic elements or the occurrence of mutations in chromosomal genes. youtube.commdpi.comnih.govmdpi.com

Analytical Methodologies for Ranimycin Research

Chromatographic Techniques for Ranimycin Analysis

Chromatographic techniques are widely used to separate, identify, and quantify components in a mixture. For this compound research, these methods are essential for assessing purity and determining concentration.

High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

HPLC is a pivotal analytical technique for the quantification of pharmaceutical compounds. researchgate.net It is commonly used to determine the purity of a substance and to quantify its amount in a sample. unm.edu The integrity of nucleic acid sequences, for example, can be confirmed by HPLC analysis. google.com HPLC methods involve separating compounds based on their interaction with a stationary phase and a mobile phase, followed by detection. researchgate.netnih.gov Method development in HPLC involves addressing fundamental issues such as the type of chromatography, stationary phase, mobile phase, and detector. unm.edu

While specific data tables for this compound analysis by HPLC were not found in the provided search results, general principles and examples from related compounds illustrate the application. For instance, an isocratic reversed phase HPLC method was developed and validated for rapamycin (B549165), another macrolide antibiotic, using a C8 column with a methanol:water mobile phase and UV detection at 277 nm. nih.gov This method demonstrated linearity over a specific concentration range and good precision. nih.gov Another example shows an RP-HPLC method for simultaneous determination of amoxicillin (B794) and ranitidine (B14927) using a C18 column, a phosphate (B84403) buffer:acetonitrile mobile phase, and UV detection at 230 nm, highlighting the method's accuracy, precision, and reproducibility. researchgate.net These examples demonstrate the typical parameters and validation aspects considered when developing HPLC methods for drug analysis, which would be applicable to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Trace Analysis

LC-MS is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netresearchgate.net This combination is highly effective for the analysis of pharmaceutical compounds in complex matrices. researchgate.net LC-MS/MS, a tandem mass spectrometry technique, is commonly used for both qualitative and quantitative analysis of drug substances, products, and biological samples. researchgate.net It offers high sensitivity and selectivity for the quantitative analysis of metabolites and has the potential to identify them. nih.gov

LC-MS is valuable for structural confirmation by providing molecular weight information and fragmentation patterns. nih.gov It is also widely used for trace analysis due to its high sensitivity. researchgate.net In metabolomics studies, LC-MS facilitates metabolite identification and quantitation by reducing sample complexity. nih.gov High-performance LC coupled to electrospray ionization MS (LC-ESI-MS) is a preferred method for detecting metabolites in complex biological samples. nih.gov

Examples of LC-MS/MS applications include the analysis of rapamycin in ocular matrices, where the technique was developed with electrospray ionization (ESI) in positive mode, demonstrating a sensitive, robust, and fast method for quantification. nih.gov Another study utilized UPLC-MS to identify chemical constituents in extracts, highlighting its use in identifying compounds with high match levels. researchgate.net LC-MS/MS is also applied in preclinical studies for characterizing and identifying metabolites in various biological matrices like plasma, blood, urine, bile, and feces. bioivt.compharmaron.com

Spectroscopic Methods for this compound Characterization in Research

Spectroscopic methods provide information about the structure and properties of a molecule based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds. It provides detailed information about the arrangement of atoms within a molecule. nih.gov For structural elucidation, NMR, particularly ¹H NMR and ¹³C NMR, is invaluable. google.comgoogleapis.com

While specific NMR data or research findings for this compound were not detailed in the provided results, the application of NMR in structural analysis is well-established. For instance, NMR spectroscopy has been used for the structural analysis of ranitidine hydrochloride, another pharmaceutical compound, with experimental and theoretical NMR peaks showing good agreement. researchgate.net NMR is also mentioned as a method to detect isomeric forms of compounds like rapamycin. nih.gov These examples underscore the role of NMR in confirming the chemical structure and identifying different forms of a compound, which would be directly applicable to this compound research.

Mass Spectrometry (MS/MS) for Metabolite Profiling

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a key technique for metabolite profiling. nih.govsciex.com Metabolite profiling involves identifying and quantifying the small molecule metabolites present in biological samples. nih.gov MS/MS provides fragmentation data that aids in the identification and structural elucidation of metabolites. nih.gov

Comprehensive metabolite identification can be achieved using high-resolution MS and MS/MS data. sciex.com Data-independent acquisition methods like MS/MSALL with SWATH Acquisition are used to collect detailed information for the accurate identification of drug derivatives. sciex.com Metabolite profiling services often utilize LC-MS/MS for the characterization and identification of metabolites in biological matrices from preclinical studies. bioivt.compharmaron.com This includes analyzing samples like plasma, whole blood, urine, bile, and fecal homogenates. bioivt.com The objective is to identify trends in metabolite formation and quantify the kinetics of metabolite formation. sciex.com MS/MS is also used in targeted metabolomics studies for quantitative metabolite profiling. creative-proteomics.com

Research findings in metabolite profiling using LC-MS/MS have identified various classes of compounds, such as amino acids, organic acids, and derivatives, in biological samples. researchgate.net This demonstrates the capability of MS/MS to provide a comprehensive profile of metabolites.

Bioanalytical Assays for this compound Quantification in Preclinical Research Models

Bioanalytical assays are essential for quantifying drug concentrations in biological matrices from preclinical research models. These assays are critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, which evaluate how a drug is absorbed, distributed, metabolized, and excreted in the body. pharmaron.combioagilytix.com

LC-MS/MS is a widely used technique for the quantitative analysis of pharmaceutical compounds in complex biological matrices such as blood, plasma, urine, and tissue samples in preclinical studies. researchgate.netpharmaron.com Bioanalytical services support preclinical drug development by providing tailored solutions for PK, pharmacology, safety assessment, and tissue distribution studies. pharmaron.com These services include method development and validation for the bioanalysis of small molecules and their metabolites in various sample matrices. pharmaron.com

Validation of bioanalytical methods in preclinical safety testing often involves using blank matrix from the preclinical animals. pharm-analyt.com Studies have evaluated the performance of chromatographic methods like LC-MS against different matrices, demonstrating the importance of appropriate validation for accurate and precise quantification in preclinical research. pharm-analyt.com Bioanalytical assays are crucial for real-time monitoring in research, allowing for the tracking of drug levels and therapeutic responses. wuxiapptec.com

Development of Sensitive Assays for this compound Detection in Biological Matrices

The development of sensitive assays for detecting this compound in biological matrices, such as plasma, serum, urine, or tissue homogenates, is essential for understanding its behavior in biological systems. Biological matrices can present challenges due to their complex composition, which may interfere with the detection of the analyte. japsonline.commdpi.com Therefore, sample preparation techniques, such as protein precipitation or extraction, are often necessary to isolate the analyte and reduce matrix effects. mdpi.comrsc.org

While specific details on this compound assay development in biological matrices were not extensively found in the search results, general principles for developing sensitive assays in such matrices can be inferred from the provided context on analytical method development for other compounds. Techniques commonly employed for the detection and quantification of various compounds in biological matrices include Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), due to their sensitivity and selectivity. japsonline.comrsc.orgresearchgate.netnih.govmdpi.com Ligand binding assays (LBA), such as ELISA, are also utilized, particularly for larger molecules or when high throughput is required, although they can be matrix- and species-dependent. researchgate.netmdpi.comresearchdx.com

The goal of developing sensitive assays is to achieve low limits of detection (LOD) and limits of quantification (LOQ), enabling the measurement of this compound even at very low concentrations that might be present in biological samples. rsc.orgresearchdx.com This is particularly important for pharmacokinetic studies or when analyzing samples where the compound is expected to be at low levels.

Method Validation for Research Applications (e.g., specificity, linearity, accuracy)

Method validation is a critical process to confirm that an analytical procedure is suitable for its intended purpose in research applications. crsubscription.compharmout.netgavinpublishers.comunm.edu Key validation parameters typically assessed include specificity, linearity, accuracy, precision, detection limit, quantitation limit, range, ruggedness, and robustness. crsubscription.compharmout.netgavinpublishers.comunm.eduelementlabsolutions.com

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or endogenous substances from the biological matrix. pharmout.netgavinpublishers.comelementlabsolutions.comeuropa.eu Demonstrating specificity often involves analyzing blank matrix samples, samples spiked with the analyte and potential interfering substances, and comparing the results. elementlabsolutions.com It may not always be possible to achieve complete discrimination with a single method, and a combination of procedures might be necessary. pharmout.neteuropa.eu

Linearity: Linearity establishes the proportional relationship between the analytical procedure's response and the concentration of the analyte over a defined range. pharmout.netgavinpublishers.comunm.edueuropa.eu This is typically determined by analyzing a series of samples with known analyte concentrations. pharmout.netunm.edu The range of the method is the interval over which linearity, accuracy, and precision are acceptable. crsubscription.compharmout.netgavinpublishers.comunm.edueuropa.eu

Accuracy: Accuracy refers to the closeness of agreement between the value obtained by the analytical procedure and the true value or an accepted reference value. crsubscription.comgavinpublishers.comunm.eduelementlabsolutions.comeuropa.eu Accuracy can be assessed by analyzing samples of known purity, comparing results with a second well-characterized method, or by evaluating the recovery of known amounts of analyte added to blank matrix samples (spiked samples). gavinpublishers.comelementlabsolutions.comeuropa.eu Accuracy is often reported as percent recovery. gavinpublishers.comeuropa.eu

While specific validation data for this compound assays were not found, general guidelines for method validation, such as those provided by ICH, outline the requirements for these parameters. crsubscription.comgavinpublishers.comeuropa.eu For instance, accuracy is typically assessed using a minimum of 9 determinations over at least 3 concentration levels covering the specified range. europa.eu Linearity is often established using a minimum of 5 concentrations. pharmout.net

Computational and Theoretical Studies of Ranimycin

Molecular Docking and Simulation Studies of Ranimycin-Target Interactions

Molecular docking and simulation are powerful computational tools used to predict how a ligand, such as an antibiotic, binds to its biological target, typically a protein or nucleic acid. These methods can provide detailed information about the binding affinity, orientation, and key molecular interactions that stabilize the drug-target complex. Such studies are fundamental to understanding the mechanism of action of a drug and can guide the design of new molecules with improved efficacy.

Currently, there is a notable absence of published studies detailing molecular docking or molecular dynamics simulations specifically involving this compound and its putative biological targets. The identification of this compound's precise molecular target would be the first critical step for such investigations. Once a target is identified, computational models could be constructed to simulate the binding process, revealing crucial amino acid residues or nucleotides involved in the interaction. This information would be invaluable for understanding its antimicrobial activity and for the rational design of novel analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives. This approach significantly reduces the time and resources required for the synthesis and testing of new compounds.

The development of QSAR models for this compound would necessitate a dataset of this compound derivatives with experimentally determined antimicrobial activities. To date, no such studies appear in the public domain. The establishment of a QSAR model for this compound could guide the modification of its chemical structure to enhance its antibacterial properties or to overcome potential resistance mechanisms. Patents listing numerous antimicrobial agents, including this compound, suggest a broad interest in developing new antibacterial compounds, where QSAR could be a valuable tool. google.comjustia.comgoogleapis.com

In Silico Prediction of this compound Activity and Resistance

In silico methods for predicting biological activity and resistance mechanisms are becoming increasingly sophisticated. These approaches can range from machine learning models trained on large datasets of known antibiotics to simulations that model the effect of mutations in the target protein on drug binding. For many antibiotics, these predictive models have been instrumental in anticipating and understanding the emergence of drug-resistant strains.

For this compound, specific in silico predictions of its activity spectrum or potential resistance pathways are not currently available in published research. Such studies would be highly beneficial for predicting its effectiveness against various pathogens and for identifying potential mutations that could lead to resistance. This predictive capability is essential for the long-term clinical viability of any antibiotic.

Chemoinformatics and Database Mining for this compound-Related Compounds

Chemoinformatics involves the use of computational methods to analyze and mine large chemical databases. This can be used to identify compounds with similar structural features to a known active molecule, such as this compound, which could then be tested for similar biological activity. Database mining can uncover novel scaffolds or lead compounds for further development.

While large chemical and biological databases exist, and chemoinformatic tools are widely available, their specific application to the discovery of this compound-related compounds has not been documented in scientific literature. A systematic chemoinformatic analysis could potentially identify novel analogs or compounds with similar pharmacophores, expanding the chemical space for the development of new antibiotics based on the this compound structure.

Future Research Directions for Ranimycin

Exploration of Undiscovered Ranimycin Analogues from Natural Sources

The genus Streptomyces, a rich source of bioactive secondary metabolites, is the known producer of this compound. However, the full spectrum of this compound-related structures within this and other actinomycete genera remains largely unexplored. Future research should prioritize the systematic screening of diverse microbial populations for novel this compound analogues.

Key Research Objectives:

Bio-prospecting in Novel Environments: Isolation and cultivation of Streptomyces and other related actinomycetes from underexplored and extreme environments to increase the probability of discovering strains that produce novel this compound analogues.

Genomic Mining Approaches: Utilizing genome sequencing and bioinformatic tools to identify biosynthetic gene clusters (BGCs) similar to the one responsible for this compound production. This in-silico approach can guide the targeted isolation of strains likely to produce novel derivatives.

Advanced Analytical Techniques: Employing sophisticated analytical methods, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with modern chromatographic techniques to detect and characterize even minor this compound analogues present in culture broths.

A deeper understanding of the natural diversity of this compound will provide a valuable library of new chemical entities for further investigation and development.

Novel Synthetic Approaches for this compound and Its Derivatives

The development of efficient and versatile synthetic routes to this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and for producing sufficient quantities for preclinical and clinical evaluation. Current synthetic knowledge is limited, and future efforts should focus on innovative and scalable synthetic strategies.

Challenges and Opportunities in this compound Synthesis:

| Challenge | Potential Innovative Approach |

| Stereochemical Complexity | Development of novel stereoselective catalytic methods. |

| Functional Group Sensitivity | Application of advanced protecting group strategies and chemoselective reactions. |

| Scalability of Synthesis | Exploration of flow chemistry and other process intensification technologies. |

By overcoming these synthetic hurdles, researchers can systematically modify the this compound scaffold to optimize its antimicrobial activity, improve its pharmacokinetic properties, and potentially introduce novel biological functions.

Investigation of this compound's Potential Beyond Antimicrobial Applications

While this compound is known for its antibiotic properties, many natural products exhibit a range of biological activities. A critical future research direction is to explore the potential of this compound and its synthetic derivatives for non-antimicrobial therapeutic applications. This includes, but is not limited to, its potential as an anticancer, antiviral, or anti-inflammatory agent.

Screening for New Bioactivities:

High-Throughput Screening (HTS): Subjecting this compound and a library of its derivatives to a broad panel of biological assays to identify novel activities.

Target-Based Screening: Investigating the interaction of this compound with known therapeutic targets implicated in various diseases.

Phenotypic Screening: Assessing the effects of this compound in disease-relevant cellular models to uncover unexpected therapeutic potential.

The discovery of new bioactivities would significantly expand the therapeutic horizons for this class of compounds.

Advanced Preclinical Modeling for this compound Efficacy and Mechanism Validation

To bridge the gap between in vitro activity and clinical utility, robust preclinical models are essential. Future research must employ advanced animal models that more accurately mimic human physiology and disease states to evaluate the efficacy and validate the mechanism of action of this compound.

Types of Preclinical Models for this compound Evaluation:

| Model Type | Application for this compound Research |

| Murine Infection Models | Assessing in vivo efficacy against specific bacterial pathogens. |

| Humanized Mouse Models | Evaluating the interaction of this compound with the human immune system. |

| Organoid and 3D Cell Culture Models | Investigating tissue-specific effects and toxicity. |

These advanced models will provide crucial data on the pharmacokinetics, pharmacodynamics, and safety profile of this compound, which are prerequisites for its progression into clinical trials.

Collaborative Research Initiatives and Data Sharing in this compound Research

The multifaceted challenges in developing a new therapeutic agent from a natural product scaffold necessitate a collaborative and open approach. Establishing collaborative research networks and data-sharing platforms will be pivotal in accelerating progress in this compound research.

Key Components of a Collaborative Framework:

Interdisciplinary Research Consortia: Bringing together experts in natural product chemistry, synthetic chemistry, microbiology, pharmacology, and clinical medicine to tackle the challenges in this compound research in a holistic manner.

Open-Access Databases: Creating centralized repositories for sharing structural information, biological activity data, and synthetic protocols related to this compound and its analogues. This will prevent duplication of effort and foster a more efficient research ecosystem.

Public-Private Partnerships: Fostering collaborations between academic research institutions and pharmaceutical companies to leverage the strengths of both sectors in the drug discovery and development pipeline.

By embracing a collaborative and data-sharing culture, the scientific community can significantly enhance the prospects of translating the therapeutic potential of this compound into tangible clinical benefits.

Q & A

Q. How to enhance reproducibility in this compound’s formulation stability studies?

- Methodological Answer :

- Use ICH Q1A guidelines for accelerated stability testing (40°C/75% RH for 6 months).

- Quantify degradation products via HPLC-UV with reference standards.

- Share raw chromatograms and stability-indicating method validation data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.